1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-Triazolo[4,5-b]pyridines can be efficiently achieved through acylation of heteroaromatic amines, involving cyanoacetylation reactions followed by cyclization of the formed cyanoacetamides (Ibrahim et al., 2011). Another method involves palladium-catalyzed monoarylation of hydrazides leading to the formation of triazolopyridines through a chemoselective reaction (Reichelt et al., 2010).
Scientific Research Applications
Synthesis of Derivatives : It is a key compound in synthesizing 4-nitro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives, which are important in chemical research (Smolyar & Vasilechko, 2010).
Biological Importance : Synthesized 1,2,4-triazolo[1,5-a]pyridines are biologically significant and can be used in various research applications, including pharmaceutical and medicinal chemistry (Zheng et al., 2014).
Pharmaceutical Applications : Derivatives of 1,2,4-triazolo[1,5-a]pyridine show various biological activities, making them useful in pharmaceutical and medicinal research (Shokoohian et al., 2019).
Reactions with Electrophiles : 1,2,3-triazolo[1,5-a]pyridine reacts with electrophiles like chlorine, bromine, or mercuric acetate to form various compounds, which are of interest in chemical synthesis (Jones et al., 1981).
Surface-enhanced Raman Spectroscopy : This compound interacts with silver sol via the lone pairs of nitrogen atoms, which is important for understanding molecular interactions and surface chemistry (Pergolese & Bigotto, 2001).
Ring Opening Reactions : The triazole ring in these compounds can be opened with loss of nitrogen, producing various derivatives of pyridine, which has applications in organic chemistry (Jones et al., 1985).
1,3-Dipolar Cycloadditions : These compounds act as 1,3-dipoles, giving 1,3-dipolar cycloadditions in reactions with ethylenes, useful in the synthesis of complex organic molecules (Adam et al., 2016).
Antibacterial Activity : Certain derivatives, particularly those fused with thieno[2,3-b]pyridine, show promising antibacterial activity, especially against Gram-positive bacterial strains (Sanad et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(triazolo[4,5-b]pyridin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-5(12)11-6-3-2-4-8-7(6)9-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYATKOQVBKTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(N=CC=C2)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351540 | |
Record name | 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine | |
CAS RN |
107866-54-6 | |
Record name | 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.